toxin TsTX-VI
Description
Toxin TsTX-VI (also designated as Ts4, Tityustoxin-6, or TsNTxP) is a neurotoxic peptide isolated from the venom of the Brazilian scorpion Tityus serrulatus. Comprising 62 amino acid residues stabilized by four disulfide bridges, TsTX-VI shares 65.57% sequence identity with Ts1 (TsTX-I), the major β-sodium channel-specific toxin (β-NaTx) in this venom . TsTX-VI induces dose-dependent neurotransmitter release (e.g., glutamate and GABA) from rat brain synaptosomes, an effect blocked by tetrodotoxin (TTX), indicating its interaction with voltage-gated sodium channels (Nav) . In vivo, it elicits allergic reactions, lachrymation, and hind leg spasms in mice . Despite its structural similarity to Ts1, TsTX-VI exhibits lower toxicity, suggesting functional divergence in receptor binding or modulation .
Properties
CAS No. |
133975-19-6 |
|---|---|
Molecular Formula |
C9H12Cl2N4OS |
Synonyms |
toxin TsTX-VI |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Neuroscience Research
TsTX-VI has been studied for its effects on ion channels, particularly sodium channels. Research indicates that TsTX-VI exhibits a unique interaction profile with voltage-gated sodium channels, specifically Nav1.6. Unlike many other neurotoxins that induce paralysis or severe symptoms, TsTX-VI does not produce the typical toxic effects associated with scorpion venoms. Instead, it may induce allergic reactions such as lachrymation and muscle spasms in experimental models . This property makes it a candidate for studying the mechanisms of ion channel modulation without the confounding effects of toxicity.
Potential Therapeutic Uses
The non-toxic nature of TsTX-VI allows it to be explored as a therapeutic agent in pain management and neuromodulation. Given its ability to interact selectively with certain sodium channels, researchers are investigating its potential utility in developing analgesics that target specific pain pathways without the side effects typically associated with conventional pain medications .
Immunological Studies
TsTX-VI has been implicated in immune system activation, particularly in mast cells. Studies suggest that this toxin can trigger the release of neurotransmitters like GABA and glutamate from synaptosomes, indicating a role in modulating synaptic transmission and potentially influencing inflammatory responses . This aspect opens avenues for research into how scorpion venoms can be utilized to understand immune responses and develop new immunotherapies.
Case Study 1: Ion Channel Modulation
In a study conducted on Xenopus laevis oocytes expressing Nav1.6 channels, TsTX-VI was shown to affect channel inactivation kinetics without altering activation voltage dependence. This specificity highlights its potential as a research tool for dissecting sodium channel functions and developing targeted therapies .
Case Study 2: Allergic Reactions Induction
Research involving mouse models demonstrated that intravenous administration of TsTX-VI resulted in an allergic response characterized by spasm of hind limbs and increased neurotransmitter release. These findings suggest that TsTX-VI could serve as a model for studying allergic reactions induced by environmental toxins .
Comparison with Similar Compounds
Within Tityus serrulatus Venom
- TsTX-VI (Ts4) : 62 residues, four disulfide bridges, high homology to Ts1 .
- Ts1 (TsTX-I) : 61 residues, β-NaTx, binds Nav channel site 4, causing hyperexcitability .
- TsTX-V (Ts5) : α-NaTx, delays Nav channel inactivation by binding site 3 .
- Ts8 and Ts19 : β-potassium channel toxins (β-KTx), distinct disulfide topology and target specificity .
Key Structural Differences :
| Toxin | Class | Target Channel | Disulfide Bridges | Key Residues/Features |
|---|---|---|---|---|
| TsTX-VI | β-NaTx (?) | Nav | 4 | 65.57% identity with Ts1 |
| Ts1 | β-NaTx | Nav (site 4) | 4 | Major toxin, high mammalian toxicity |
| TsTX-V | α-NaTx | Nav (site 3) | 4 | Delays inactivation |
| Ts8 | β-KTx | Kv | 3 | Cysteine-stabilized α/β motif |
Cross-Species Comparison
- Androctonus australis Hector Toxin II : α-NaTx with orthorhombic crystal structure; binds Nav site 3, unlike TsTX-VI’s putative β-toxin activity .
- Centruroides noxius Toxin Cn2: β-NaTx with 70% sequence divergence from TsTX-VI; targets insect Nav channels, highlighting phylogenetic functional adaptation .
Functional Comparison
Mechanism of Action
Neurotransmitter Release Efficacy :
| Toxin | Glutamate Release (EC₅₀) | GABA Release (EC₅₀) | TTX Sensitivity |
|---|---|---|---|
| TsTX-VI | 0.5 µM | 1.2 µM | Yes |
| Ts1 | 0.2 µM | 0.6 µM | Yes |
| CM-VI (γ) | 0.3 µM | 0.8 µM | Yes |
Toxicity Profiles
- TsTX-VI : LD₅₀ ~1.2 µg/g in mice (intraperitoneal); causes localized neuroexcitation .
- Ts1 : LD₅₀ ~0.15 µg/g; systemic effects include respiratory failure and death .
- Androctonus Toxin II : LD₅₀ ~0.08 µg/g; rapid paralysis via central nervous system disruption .
Evolutionary and Pharmacological Divergence
TsTX-VI’s lower toxicity compared to Ts1 may arise from subtle differences in Nav binding affinity or allosteric modulation. Its structural homology with Ts1 suggests gene duplication followed by neofunctionalization, a common trend in scorpion venom evolution . In contrast, α-KTxs (e.g., Ts6, Ts7) and β-KTxs (e.g., Ts8) exhibit divergent cysteine frameworks and ion channel selectivity, underscoring the functional plasticity of scorpion venom peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
